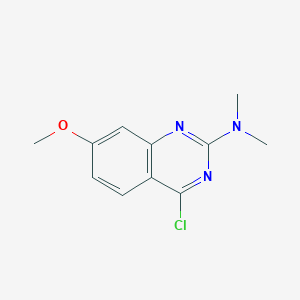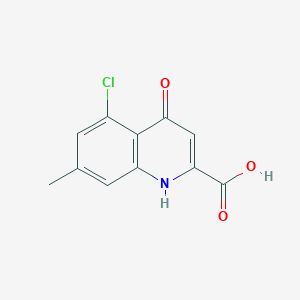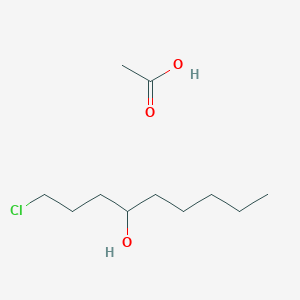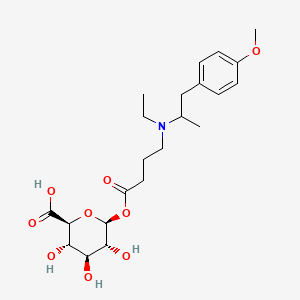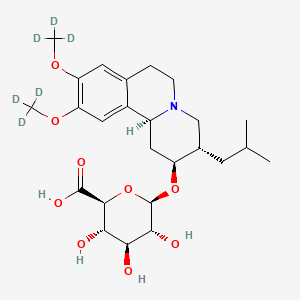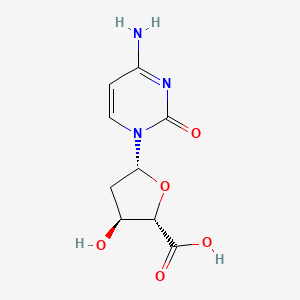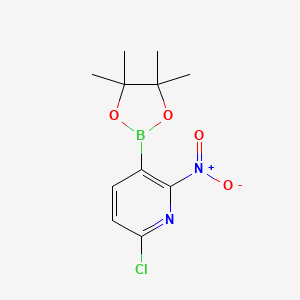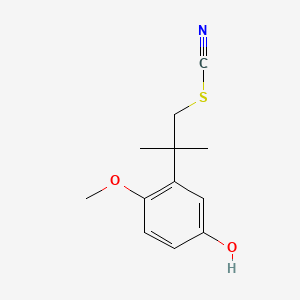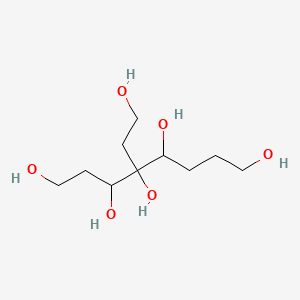![molecular formula C27H37NO5 B13858563 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac O-Methyl Tolterodine Fumarate is a chemical compound with the molecular formula C27H37NO5 and a molecular weight of 455.59 g/mol . It is an analogue of Tolterodine, which is used in the preparation of anticholinergic agents . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of rac O-Methyl Tolterodine Fumarate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.
Methylation: The intermediate is then subjected to methylation to introduce the methoxy group.
Formation of the Final Product: The final step involves the reaction of the methylated intermediate with fumaric acid to form rac O-Methyl Tolterodine Fumarate.
The reaction conditions for these steps include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
rac O-Methyl Tolterodine Fumarate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac O-Methyl Tolterodine Fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of anticholinergic agents on various biological systems.
Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting muscarinic receptors.
Industry: It is used in the production of anticholinergic agents and other related compounds.
Mechanism of Action
The mechanism of action of rac O-Methyl Tolterodine Fumarate involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in an incomplete emptying of the bladder, which is beneficial in the treatment of overactive bladder syndrome . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, showing negligible activity for other neurotransmitter receptors .
Comparison with Similar Compounds
rac O-Methyl Tolterodine Fumarate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Tolterodine: The parent compound, which is also an anticholinergic agent used in the treatment of overactive bladder.
Fesoterodine: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic properties.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure and side effect profile.
The uniqueness of rac O-Methyl Tolterodine Fumarate lies in its specific methylation and fumarate salt form, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C27H37NO5 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
GRLOWKNORGTWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


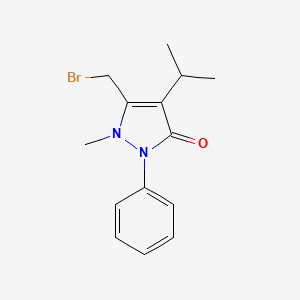
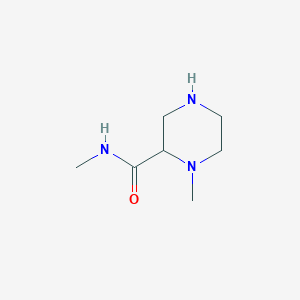
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
